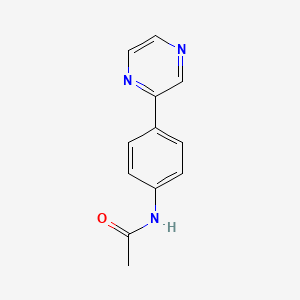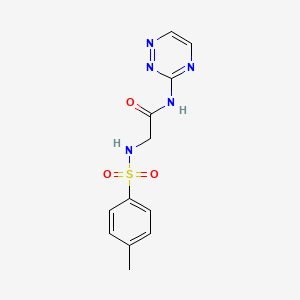
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide typically involves the reaction of 4-methylbenzenesulfonamide with a triazine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, inhibiting their activity. The triazine ring can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Atrazine: A triazine herbicide used in agriculture.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Uniqueness
2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is unique due to its combination of sulfonamide and triazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
138598-40-0 |
|---|---|
Molecular Formula |
C12H13N5O3S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C12H13N5O3S/c1-9-2-4-10(5-3-9)21(19,20)15-8-11(18)16-12-13-6-7-14-17-12/h2-7,15H,8H2,1H3,(H,13,16,17,18) |
InChI Key |
FUDPNNAKXWOYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=NC=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
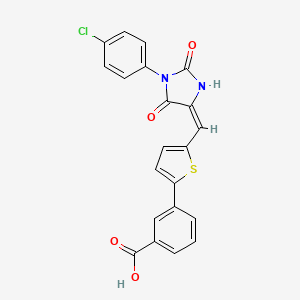
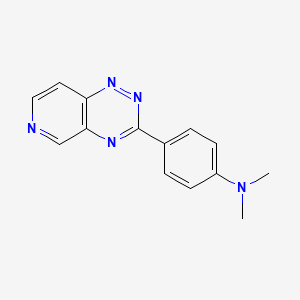
![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)
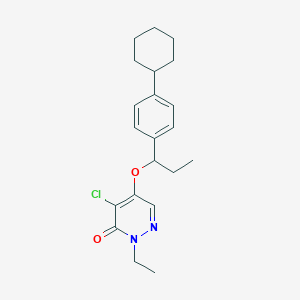
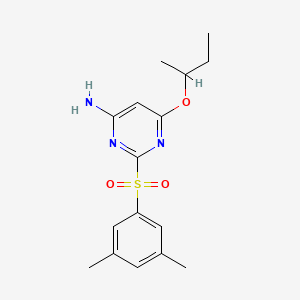
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)
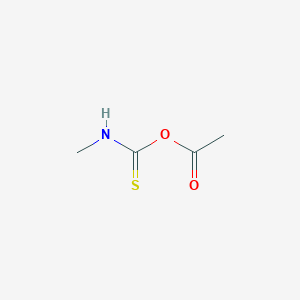

![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
